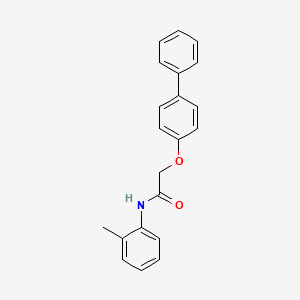

2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide, commonly known as BMA-168, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMA-168 belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have anti-estrogenic effects in breast cancer cells. In

Applications De Recherche Scientifique

Metabolic Pathways and Genetic Variations

Research into the metabolism of acetaminophen, a compound closely related to 2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide, has revealed significant insights into its metabolic pathways and the impact of genetic differences on these processes. Studies have shown that acetaminophen is metabolized through several pathways, including glucuronidation, sulfation, and oxidation. Genetic variations among individuals can influence the activity of these metabolic pathways, affecting the drug's efficacy and risk of toxicity. This understanding is crucial for personalizing medication strategies to enhance therapeutic outcomes while minimizing adverse effects (Li-zi Zhao & G. Pickering, 2011).

Environmental Considerations

The environmental impact of acetaminophen, related to 2-(4-biphenylyloxy)-N-(2-methylphenyl)acetamide, has been a growing concern, particularly regarding its presence in water bodies due to pharmaceutical effluents. Research has focused on the adsorption techniques for removing acetaminophen from water, highlighting the efficiency of certain materials like ZnAl/biochar. This line of inquiry not only addresses the environmental persistence of such compounds but also explores innovative solutions for water treatment technologies. The mechanisms behind acetaminophen adsorption, including π-π interactions and hydrogen bonding, provide a foundation for developing more effective environmental remediation strategies (C. Igwegbe et al., 2021).

Therapeutic Insights and Mechanisms

Beyond its well-known applications, research into the therapeutic mechanisms of acetaminophen has uncovered novel insights into its analgesic effects. It was traditionally thought that its action was primarily through cyclooxygenase inhibition. However, recent studies have proposed that metabolites like N-acylphenolamine (AM404) play a significant role, acting on receptors in the brain and spinal cord to induce analgesia. This deeper understanding of acetaminophen's analgesic mechanisms opens new avenues for pain management strategies, emphasizing the importance of metabolic products in its therapeutic profile (Nobuko Ohashi & T. Kohno, 2020).

Propriétés

IUPAC Name |

N-(2-methylphenyl)-2-(4-phenylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-16-7-5-6-10-20(16)22-21(23)15-24-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPMMNRNCONYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(biphenyl-4-yloxy)-N-(2-methylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)

![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)

![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)

![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)

![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)